molecular formula C19H25NO5 B12042551 Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1013333-59-9

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Katalognummer: B12042551
CAS-Nummer: 1013333-59-9
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: PABSFWRFOSOOQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spiro[chroman-2,4’-piperidine] scaffold, which is known for its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including cyclization and condensation reactions. One common synthetic route starts with the preparation of the chromanone moiety, followed by the formation of the spirocyclic structure through a series of cyclization reactions. Key reagents often include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that avoid chromatographic purification to enhance yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct biological properties and synthetic versatility. Its ability to interact with a wide range of molecular targets makes it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

1013333-59-9

Molekularformel

C19H25NO5

Molekulargewicht

347.4 g/mol

IUPAC-Name

tert-butyl 5-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)12-13(21)16-14(23-4)6-5-7-15(16)24-19/h5-7H,8-12H2,1-4H3

InChI-Schlüssel

PABSFWRFOSOOQE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.